5-Chloro-AB-PINACA

Übersicht

Beschreibung

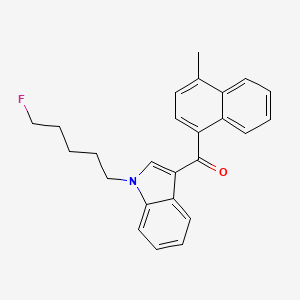

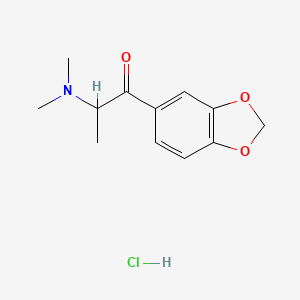

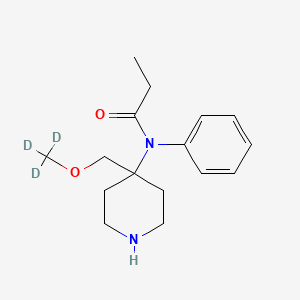

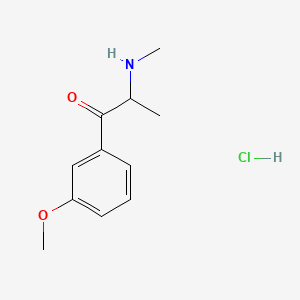

5-Chloro-AB-PINACA is a synthetic cannabinoid that has been identified in illegal herbal products . Structurally, this designer drug is developed on an indazole base, which distinguishes it from many JWH compounds having an indolyl base . It is a derivative of AB-PINACA featuring a chlorine atom added to the terminal carbon of the pentyl group .

Molecular Structure Analysis

The molecular formula of 5-Chloro-AB-PINACA is C18H25ClN4O2 . It is developed on an indazole base and features a chlorine atom added to the terminal carbon of the pentyl group .Physical And Chemical Properties Analysis

5-Chloro-AB-PINACA is a crystalline solid . Its molecular weight is 364.9 . It is soluble in DMF and DMSO .Wissenschaftliche Forschungsanwendungen

Forensic Chemistry & Toxicology

5-Chloro-AB-PINACA: is utilized as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in various samples. Its precise chemical signature, established through techniques like GC-MS (Gas Chromatography-Mass Spectrometry), aids forensic experts in determining the presence of this compound in seized materials .

Pharmacological Research

This compound’s structural similarity to other synthetic cannabinoids means it can be used to study cannabinoid receptors in the brain. Researchers can explore its binding affinity, efficacy, and potency at CB1 and CB2 receptors, which are critical for understanding the pharmacological effects of new psychoactive substances .

Toxicological Studies

Due to its psychoactive properties similar to THC, 5-Chloro-AB-PINACA serves as a subject in toxicological studies. These studies aim to understand the adverse effects, such as potential toxicity or long-term health consequences, that can arise from exposure to synthetic cannabinoids .

Development of Detection Methods

Scientists use 5-Chloro-AB-PINACA to develop new detection methods for synthetic cannabinoids. By studying its chemical properties, researchers can create more sensitive and specific assays for law enforcement and public health officials to detect and monitor the use of these substances .

Wirkmechanismus

Target of Action

5-Chloro-AB-PINACA is classified as a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors (CB1 and CB2) of the endocannabinoid system . These receptors play a crucial role in various physiological processes including mood regulation, pain sensation, and appetite.

Mode of Action

5-Chloro-AB-PINACA, like other synthetic cannabinoids, binds to the cannabinoid receptors, thereby inducing psychoactive effects . It is developed on an indazole base, which distinguishes it from many other synthetic cannabinoids that have an indolyl base . The addition of a chlorine atom to the terminal carbon of the pentyl group is a unique feature of 5-Chloro-AB-PINACA .

Biochemical Pathways

For instance, they can influence the levels of glutamate, dopamine, and serotonin . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward processing, and sensory perception.

Pharmacokinetics

It is known that synthetic cannabinoids are rapidly eliminated from the body . The metabolites of synthetic cannabinoids, known as ester hydrolysis metabolites (EHMs), are believed to circulate in the body for a longer period .

Result of Action

The molecular and cellular effects of 5-Chloro-AB-PINACA’s action are largely unknown due to the lack of comprehensive studies. It is known that synthetic cannabinoids can cause psychoactive effects similar to delta-9-tetrahydrocannabinol (thc), the primary psychoactive compound in cannabis . These effects can include altered perception, euphoria, and increased appetite.

Safety and Hazards

The physiological and toxicological properties of 5-Chloro-AB-PINACA have not been determined . It is intended for research and forensic applications, and not for human or veterinary use . Synthetic cannabinoids have been reported to cause psychoactive effects similar to THC and have caused adverse events, including deaths .

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMALPMUYUYES-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016737 | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1801552-02-2 | |

| Record name | 5-Chloro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?

A1: Research suggests that while 5-chloro-AB-PINACA is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of 5-chloro-AB-PINACA []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.

Q2: What analytical methods were used to identify 5-chloro-AB-PINACA in the Italian study?

A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify 5-chloro-AB-PINACA in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)